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Compound of Interest

Compound Name: 1,4-Dimethoxybenzene

Cat. No.: B090301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of the ortho (1,2-), meta

(1,3-), and para (1,4-) isomers of dimethoxybenzene, leveraging data from Density Functional

Theory (DFT) studies. Understanding these properties is crucial for applications in drug design,

materials science, and organic electronics, as they govern molecular reactivity, stability, and

intermolecular interactions.

Data Presentation: A Comparative Overview
The following table summarizes key electronic properties of the dimethoxybenzene isomers

calculated using DFT. It is important to note that while the dipole moments and relative

energies are from a comparative study, the frontier molecular orbital data for a substituted 1,4-
dimethoxybenzene derivative is used as a reference point to illustrate the typical magnitude of

these values.
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Property
1,2-
Dimethoxybenzene
(Ortho)

1,3-
Dimethoxybenzene
(Meta)

1,4-
Dimethoxybenzene
(Para)

HOMO Energy (eV) Data not available Data not available -5.813[1]

LUMO Energy (eV) Data not available Data not available -3.096[1]

HOMO-LUMO Gap

(eV)
Data not available Data not available 2.717[1]

Dipole Moment

(Debye)
1.33 1.13 0.00

Relative Energy

(kJ/mol)
+16.6 0 +2.5

Note: HOMO and LUMO data are for a 1,4-distyryl-2,5-dimethoxybenzene derivative and are

provided for illustrative purposes.[1] Relative energies are in comparison to the most stable

meta isomer.

Key Insights from DFT Studies
The electronic properties of dimethoxybenzene isomers are significantly influenced by the

positions of the two methoxy (-OCH₃) groups on the benzene ring. These groups are electron-

donating, which in turn affects the electron density distribution and molecular orbital energies.

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic

stability of a molecule.[2][3] A smaller gap generally implies higher reactivity and lower stability.

While direct comparative data for all three isomers was not available in a single study, it is

expected that the substitution pattern would modulate these values.

The dipole moment is a measure of the overall polarity of a molecule. The para isomer (1,4-
dimethoxybenzene) exhibits a dipole moment of zero due to its symmetrical structure, where

the individual bond dipoles cancel each other out. The ortho and meta isomers, being

asymmetrical, possess net dipole moments.
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In terms of stability, DFT calculations on analogous di-substituted benzenes suggest that the

meta isomer is the most stable, followed by the para and then the ortho isomer. This trend is

attributed to a combination of steric and electronic effects.

Experimental Protocols: Computational
Methodology
The data presented in this guide is based on Density Functional Theory (DFT) calculations, a

robust computational method for investigating the electronic structure of molecules.

A common and reliable methodology employed in the cited studies involves the use of the

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][2][3] This functional provides

a good balance between accuracy and computational cost for many organic molecules.

The 6-311G(d,p) basis set is frequently used in conjunction with the B3LYP functional.[1] This

is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and

hydrogen atoms (p), allowing for a more accurate description of the electron distribution in the

molecule.

Geometry optimization is performed to find the lowest energy conformation of each isomer,

followed by the calculation of electronic properties such as HOMO and LUMO energies and the

molecular dipole moment. All calculations are typically performed in the gas phase to represent

the intrinsic properties of the molecules.

Visualization of Isomer-Property Relationships
The following diagram illustrates the relationship between the three dimethoxybenzene isomers

and their key distinguishing electronic properties as determined by DFT studies.
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Caption: Relationship between dimethoxybenzene isomers and their electronic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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